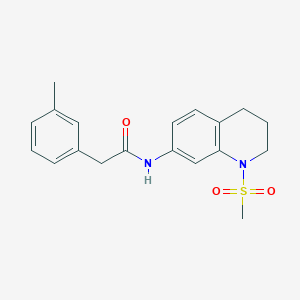

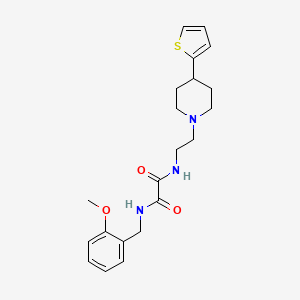

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-tosylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-tosylpiperazine is a complex organic compound that incorporates diverse functional groups such as tetrazoles, piperazines, and tosylates. These functional groups render it valuable for several scientific and industrial applications, thanks to its unique structural attributes and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-tosylpiperazine usually begins with the formation of the tetrazole ring by reacting 4-ethoxyphenylhydrazine with sodium azide and triethyl orthoformate. This tetrazole intermediate is then alkylated using formaldehyde to form a tetrazolylmethyl derivative. This intermediate undergoes a nucleophilic substitution reaction with 4-tosylpiperazine in the presence of a base such as sodium hydride, resulting in the target compound. Industrial Production Methods : Industrial-scale production of this compound would likely involve optimizing the aforementioned synthetic route to ensure high yields and purity. Techniques such as continuous flow chemistry could be employed to streamline the synthesis, reduce reaction times, and enhance safety.

Chemical Reactions Analysis

Types of Reactions: : 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-tosylpiperazine can participate in various chemical reactions:

Oxidation: : The tetrazole ring can be susceptible to oxidation, forming N-oxide derivatives under mild oxidizing conditions.

Reduction: : The compound can undergo reduction reactions, targeting the tetrazole ring or the tosyl group, resulting in the cleavage of the sulfonamide bond.

Substitution: : Both the piperazine and ethoxyphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Use of hydrogen peroxide or peracids as oxidizing agents.

Reduction: : Application of hydrogen gas with a palladium catalyst.

Substitution: : Involving alkyl halides in the presence of a base.

Major Products Formed

Oxidation can produce N-oxide derivatives.

Reduction leads to the formation of partially reduced tetrazole or desulfonated products.

Substitution results in various alkylated derivatives.

Scientific Research Applications

1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-tosylpiperazine has multifaceted applications in scientific research : this compound has multifaceted applications in scientific research: Chemistry : Used as a ligand in coordination chemistry to form complexes with metals, aiding in catalysis and material science. Biology : Acts as a pharmacophore in drug design, specifically in designing inhibitors for enzymes or receptors related to neurological diseases. Medicine Industry : Utilized in the development of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-tosylpiperazine exerts its effects typically involves interaction with specific molecular targets: Molecular Targets and Pathways :

Biological Pathways : May inhibit or activate enzymes by mimicking natural substrates or inhibitors.

Receptor Binding : Binds to specific receptors on cell surfaces, modulating signal transduction pathways.

Metal Coordination : Forms complexes with metal ions, influencing catalytic activity in various biochemical reactions.

Comparison with Similar Compounds

Compared to other compounds with similar functional groups, such as 1-(4-chlorophenyl)piperazine or 1-phenyl-4-piperidone, 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-tosylpiperazine showcases unique characteristics:

Tetrazole Ring : Imparts additional stability and reactivity, enhancing its application in drug design.

Ethoxyphenyl Group : Introduces lipophilicity, impacting its biological activity.

Tosyl Group : Provides a leaving group for further synthetic modifications.

List of Similar Compounds

1-(4-chlorophenyl)piperazine

1-(4-methoxyphenyl)-1H-tetrazole

1-phenyl-4-piperidone

1-(4-methylsulfonylphenyl)piperazine

That wraps up the details on this compound. Anything else catch your fancy?

Properties

IUPAC Name |

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-(4-methylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3S/c1-3-30-19-8-6-18(7-9-19)27-21(22-23-24-27)16-25-12-14-26(15-13-25)31(28,29)20-10-4-17(2)5-11-20/h4-11H,3,12-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPGUCCBFTUOPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2853945.png)

![Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2853948.png)

![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853950.png)

![2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B2853952.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride](/img/structure/B2853953.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2853957.png)